1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a diethylaminoethyl group, a hydroxy group, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of the pyrrol-2-one ring and the introduction of the various substituents. Common reagents used in the synthesis include diethylamine, isobutyl bromide, and methylbenzoyl chloride. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The diethylaminoethyl group can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the halide used.
Scientific Research Applications
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with receptors or enzymes, modulating their activity. The hydroxy and benzoyl groups may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one .
Uniqueness
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C28H36N2O4 |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H36N2O4/c1-6-29(7-2)15-16-30-25(21-11-9-8-10-12-21)24(27(32)28(30)33)26(31)22-13-14-23(20(5)17-22)34-18-19(3)4/h8-14,17,19,25,31H,6-7,15-16,18H2,1-5H3/b26-24+ |
InChI Key |
VDXHLUMPQHGGOP-SHHOIMCASA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC(C)C)C)\O)/C(=O)C1=O)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC(C)C)C)O)C(=O)C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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